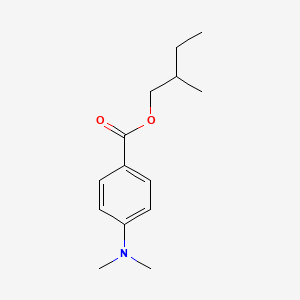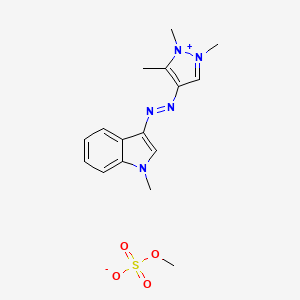
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate typically involves the following steps:
Formation of the Azo Group: The azo group is formed by the reaction of an aromatic amine with nitrous acid, resulting in the formation of a diazonium salt. This diazonium salt then reacts with another aromatic compound to form the azo compound.
Methylation: The compound undergoes methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield aromatic amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: May be used in staining techniques for microscopy.
Industry: Used in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium chloride
- 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium bromide
Uniqueness
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate is unique due to its specific methyl sulphate group, which may impart different solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
Propriétés
Numéro CAS |
75284-34-3 |
|---|---|
Formule moléculaire |
C16H21N5O4S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(1-methylindol-3-yl)-(1,2,3-trimethylpyrazol-1-ium-4-yl)diazene;methyl sulfate |
InChI |
InChI=1S/C15H18N5.CH4O4S/c1-11-13(10-19(3)20(11)4)16-17-14-9-18(2)15-8-6-5-7-12(14)15;1-5-6(2,3)4/h5-10H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
DSTXLXLXQYCVCA-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=[N+](N1C)C)N=NC2=CN(C3=CC=CC=C32)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



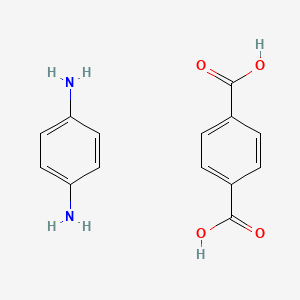

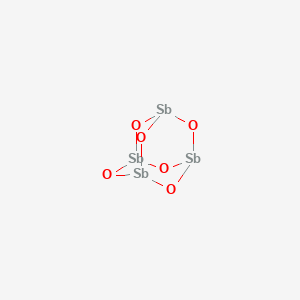


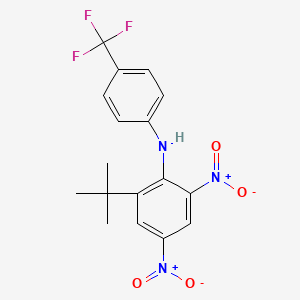
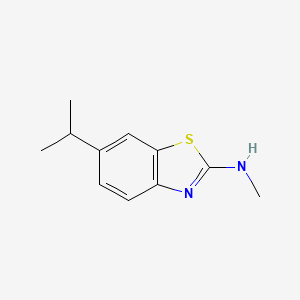
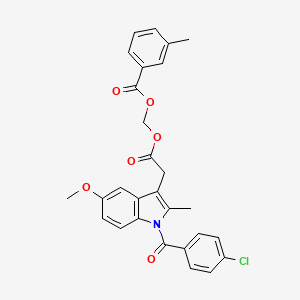


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)

